Isatoic anhydride

Overview

Description

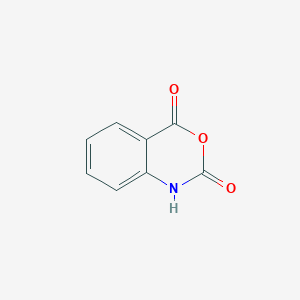

Isatoic anhydride (1,3-benzoxazine-2,4(1H)-dione) is a bicyclic aromatic compound derived from anthranilic acid. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolinones, benzodiazepinediones, and anthranilamides . Its reactivity stems from the strained anhydride ring, which undergoes ring-opening reactions with nucleophiles like amines, alcohols, and thiols. Approximately 30–40% of global this compound production is dedicated to pharmaceutical intermediates, highlighting its industrial significance .

Scientific Research Applications

Pharmaceutical Intermediates

Isatoic anhydride derivatives are widely used as intermediates in the synthesis of pharmaceutical compounds. They are involved in the production of:

- Nitrogen-substituted heterocycles : Such as N-substituted 4-hydroxyquinolinone esters and quinazolinones, which have therapeutic properties.

- Benzodiazepinediones : Important for their anxiolytic effects.

- Anthranilamides : Used in the synthesis of various drugs.

The global market indicates that 30-40% of this compound is utilized for pharmaceutical applications, highlighting its importance in drug development .

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies for synthesizing this compound derivatives. A notable method includes the direct alkylation or benzylation of this compound using less toxic solvents and reducing reaction times while maintaining high yields . This aligns with the principles of green chemistry, promoting eco-friendly practices in chemical synthesis.

Dyes and Pigments

This compound derivatives serve as precursors for dyes and pigments due to their vibrant colors and stability. They are utilized in:

- Textile industry : For dyeing fabrics.

- Cosmetics : As colorants due to their safe profile.

The ability to modify the chemical structure of this compound allows for a wide range of color properties, making it a valuable component in these industries .

Coupling Agents

In material science, this compound acts as a coupling agent, facilitating the bonding between different materials. This application is crucial in enhancing the performance of composites and coatings .

Synthesis of Bioactive Compounds

A significant study demonstrated the synthesis of bioactive compounds using this compound as a key intermediate. The research highlighted its role in developing new therapeutic agents with enhanced biological activity .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| Benzodiazepinediones | 84% | Anxiolytic |

| Quinazolinones | 75% | Antimicrobial |

This table summarizes the yields and biological activities associated with various compounds synthesized from this compound.

Development of Antifungal Agents

Another case study focused on synthesizing antifungal agents derived from this compound derivatives. The synthesized compounds exhibited significant antifungal activity against common pathogens, showcasing the potential for developing new therapeutic options .

Mechanism of Action

The mechanism of action of isatoic anhydride involves its ability to undergo various chemical reactions, such as hydrolysis, alcoholysis, and aminolysis, which result in the formation of different products. These reactions are facilitated by the compound’s reactive anhydride group, which can be attacked by nucleophiles such as water, alcohols, and amines . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Isatoic anhydride belongs to the class of cyclic anhydrides, sharing structural similarities with phthalic anhydride and maleic anhydride . However, its fused benzene and oxazine rings confer distinct reactivity:

- Ring-opening specificity: Unlike phthalic anhydride, which forms phthalamic acids upon reaction with amines, this compound generates anthranilamides (2-aminobenzamide derivatives) through nucleophilic attack at the carbonyl group adjacent to the nitrogen atom . This selectivity enables efficient synthesis of bioactive heterocycles.

- Base sensitivity : The anhydride ring is unstable under strong basic conditions (e.g., NaH), leading to ring-opening and byproduct formation during N-alkylation/benzylation reactions . In contrast, phthalic anhydride is more resistant to base-induced degradation.

Table 1: Reactivity Comparison of Cyclic Anhydrides

| Compound | Key Reaction | Product | Conditions | Byproduct Risks |

|---|---|---|---|---|

| This compound | Amine ring-opening | Anthranilamides | Mild (room temperature) | High (base-sensitive) |

| Phthalic Anhydride | Amine reaction | Phthalamic acids | Heating required | Low |

| Maleic Anhydride | Diels-Alder cycloaddition | Cyclohexene derivatives | High temperature/pressure | Moderate |

Pharmaceutical Intermediates

This compound is pivotal in synthesizing quinazolinones (antiviral, anticancer agents) and benzodiazepinediones (CNS modulators) . For example:

- Quinazolinones: A three-component reaction of this compound, aldehydes, and amines yields 2,3-dihydroquinazolin-4(1H)-ones under green conditions (e.g., water or PEG solvents) .

- Benzodiazepinediones: Reaction with amino acids forms 1,4-benzodiazepine-2,5-diones, which exhibit anti-tubercular activity .

In contrast, maleic anhydride is primarily used in polymer production (e.g., polyester resins), while phthalic anhydride is employed in plasticizers and dyes.

Biochemical Tools

This compound derivatives like N-methylthis compound enable selective RNA 2′-OH acylation for nucleic acid separation . This specificity is unmatched by simpler anhydrides like acetic anhydride, which lack aromaticity for targeted interactions.

Stability Issues

This compound’s ring is prone to degradation during N-benzylation, generating byproducts like 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (up to 52% yield under NaH/DMAc conditions) . This contrasts with phthalic anhydride, which remains stable under similar conditions.

Environmental and Economic Considerations

Biological Activity

Isatoic anhydride, a derivative of isatin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and case studies that illustrate its pharmacological properties.

This compound is characterized by its anhydride functional group attached to an isatin structure. It can be synthesized through various methods, including the reaction of isatin with acetic anhydride or through more complex synthetic routes involving N-benzylation and oxidation processes. The synthesis often involves optimizing conditions to enhance yield and purity while minimizing byproducts .

1. Anti-inflammatory Properties

This compound derivatives have been studied for their anti-inflammatory effects. A notable study synthesized phenylbenzohydrazides from this compound and evaluated their impact on inflammation in pre-clinical models. The results indicated that these compounds significantly reduced cell migration induced by carrageenan and inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α .

| Compound | Cytokine Inhibition (%) | Cell Migration Inhibition (%) |

|---|---|---|

| INL-06 | 45 | 50 |

| INL-07 | 50 | 55 |

| INL-11 | 70 | 75 |

The study concluded that INL-11 was the most potent compound, demonstrating significant efficacy compared to dexamethasone, a standard anti-inflammatory drug .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound derivatives. A series of thiourea derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating promising antimicrobial properties .

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This suggests potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Activity

In a pre-clinical trial, phenylbenzohydrazides derived from this compound were administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups receiving no treatment. This study supports the potential use of this compound derivatives in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing thiourea derivatives from this compound and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .

Chemical Reactions Analysis

Nitrogen Substitution

Isatoic anhydride undergoes nucleophilic substitution at the N1 position under basic conditions. For example:

-

N-Alkylation : Direct alkylation with benzyl halides often produces mixtures due to competing ring-opening reactions. A two-step method via N-benzylated isatin followed by oxidation achieves higher yields (76–88%) .

-

N-Arylation : Copper-catalyzed coupling reactions with arylboronic acids yield N-aryl derivatives, though steric hindrance limits efficiency .

Table 1: Conditions for N-Benzylation of Isatin Derivatives

| Substrate | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Methylisatin | TBAB (20 mol%) | DIPA | 30 | 88 |

| 5-Fluoroisatin | None | K₂CO₃ | 80 | 76 |

Aromatic Ring Substitution

Electrophilic substitution occurs at the C5 or C7 positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 (72% yield) .

-

Halogenation : Bromine in acetic acid yields 5-bromothis compound (68%) .

Hydrolysis and Alcoholysis

-

Hydrolysis : In aqueous alkaline media, this compound hydrolyzes to anthranilic acid derivatives. Kinetic studies show a βₙᵤc value of +1.0 for amine attacks at pH < 10, indicating a concerted mechanism .

-

Alcoholysis : Reactions with primary/secondary alcohols yield esters. For example, isopropyl alcohol forms this compound-8-isopropyl amide (90% yield) .

Table 2: Hydrolysis Kinetics of this compound Derivatives

| Derivative | pH | Rate Constant (s⁻¹) | Mechanism |

|---|---|---|---|

| Parent | 7.0 | 2.3 × 10⁻³ | Direct HO⁻ attack |

| 5-Nitro | 9.5 | 1.1 × 10⁻² | Isocyanate pathway |

Reactions with Amines

-

Primary Amines : Form 2-aminobenzamide derivatives via ring-opening. Steric effects dominate: methylamine reacts faster than tert-butylamine (βₙᵤc = 0.31) .

-

Secondary Amines : Generate quinazolinone derivatives. For example, morpholine yields 3-morpholinoquinazolin-4(3H)-one (85%) .

Quinazolinone Formation

Three-component reactions with amines and aldehydes produce fused quinazolinones:

-

Example : this compound + furyl-2-methylacrylaldehyde + amine → tetrahydropyrimidine derivatives (70–85% yield) .

Table 3: Three-Component Reaction Yields

| Amine | Aldehyde | Product Yield (%) |

|---|---|---|

| Aniline | 3-(5-Methylfuran-2-yl) | 80 |

| 4-Chloroaniline | Furan-2-yl | 75 |

Phthalimide Formation

Acid-catalyzed cyclization of 4-ester isatin derivatives yields phthalimides. For example, isatin-4-ethyl ester forms N-ethylphthalimide (94%) .

Mechanistic Insights

Key pathways include:

-

Imidic Acid Intermediates : Generated under acidic conditions, these intermediates trap carbonium ions to form secondary amides (e.g., 3a in Scheme 2 of ).

-

Intramolecular Cyclization : Favored in derivatives with electron-withdrawing groups, leading to phthalimides over intermolecular products .

Practical Considerations

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing isatoic anhydride derivatives in organic chemistry?

this compound is typically synthesized via oxidation of phthalimide using sodium hypochlorite, achieving yields >90% with high atom economy . For derivatives like 6-iodothis compound, sequential iodination and cyclization with triphosgene are employed (62% yield) . Microwave-assisted methods using glacial acetic acid as both solvent and catalyst (130°C, 3 min irradiation) simplify synthesis of benzodiazepin-2,5-diones, yielding up to 71% .

Q. How does this compound facilitate the synthesis of heterocyclic compounds?

this compound acts as a bifunctional reagent in cyclocondensation reactions. For example, with α-amino acids under microwave irradiation, it forms benzodiazepin-2,5-diones via mixed anhydride intermediates . In aqueous media, hydroxyapatite nanoparticles (HAP NPs) catalyze its reaction with aldehydes and amines to produce 2,3-dihydroquinazolin-4(1H)-ones through Lewis acid-mediated activation of carbonyl groups .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

- FT-IR and NMR (¹H/¹³C) to confirm ring-opening/cyclization events and substituent effects .

- SC-XRD (single-crystal X-ray diffraction) for resolving structural ambiguities in byproducts, as demonstrated in N-benzylation reactions .

- Mass spectrometry for molecular weight validation, particularly in novel derivatives like 7-iodobenzodiazepin-2,5-diones .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in N-benzylation of this compound?

Traditional N-benzylation with sodium hydride often yields byproducts (e.g., open-chain dimers) due to base-induced ring-opening. A novel protocol using diisopropylamine and tetrabutylammonium bromide at 30°C achieves >88% yield of N-benzylated this compound in 2 hours without byproducts . Solvent choice is critical: polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions, while microwave irradiation at 130°C in acetic acid suppresses decomposition .

Q. What strategies improve selectivity in enzyme inhibition studies using this compound derivatives?

Positively charged substituents on this compound derivatives enhance selectivity for trypsin-like serine proteases over chymotrypsin. For example, introducing guanidine groups increases irreversible inhibition of trypsin (IC₅₀ < 1 µM) by targeting enzyme active sites . Computational modeling of enzyme-ligand interactions can further refine substituent design .

Q. How do solvent and catalyst systems influence the efficiency of multicomponent reactions involving this compound?

- Solvent : Water with HAP NPs enables eco-friendly synthesis of dihydroquinazolinones (85% yield) via a one-pot mechanism . In contrast, DMSO or DMF accelerates side reactions (e.g., dimerization) under microwave conditions .

- Catalyst : HAP NPs are recyclable for ≥6 cycles without yield loss, making them cost-effective for large-scale applications .

Q. What mechanistic insights explain the antiaromaticity of this compound?

Combined experimental (thermochemical data) and DFT studies reveal that this compound exhibits antiaromatic character due to its 8π-electron system, destabilizing the ring. This contrasts with its reduced form, isatin, which is non-aromatic . The antiaromaticity influences reactivity, favoring ring-opening in nucleophilic environments .

Q. Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported melting points or decomposition temperatures?

Variations in melting points (e.g., 233°C vs. 243°C) arise from polymorphic forms or decomposition kinetics. Standardized differential scanning calorimetry (DSC) under inert atmospheres is recommended for accurate measurements .

Q. What protocols ensure reproducibility in microwave-assisted syntheses of this compound derivatives?

Critical parameters include:

- Temperature control : 130°C maximizes product formation while avoiding trimerization .

- Irradiation time : 3 min optimizes energy input for reactions like benzodiazepine formation .

- Solvent selection : Glacial acetic acid outperforms DMF/DMSO by stabilizing reactive intermediates .

Q. How can bioorthogonal conjugation strategies leverage this compound’s reactivity?

this compound enables two-step bioconjugation: (1) selective acylation of lysine residues to form aniline intermediates, followed by (2) oxidative coupling with NaIO₄ for site-specific labeling. This method is compatible with complex biological mixtures .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting yields for benzodiazepin-2,5-dione derivatives?

Discrepancies arise from solvent purity (e.g., acetic acid vs. technical-grade solvents) and microwave power calibration. Reproducible yields require strict control of reagent ratios (1:1 this compound:amino acid) and anhydrous conditions .

Q. How to reconcile contradictory reports on this compound’s solubility?

While this compound is sparingly soluble in cold water or EtOAc, microwave heating (150–220°C) enhances solubility in non-polar solvents like DCM, enabling homogeneous reactions .

Properties

IUPAC Name |

1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJUTRJFNRYTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026955 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline] | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatoic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER | |

CAS No. |

118-48-9 | |

| Record name | Isatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isatoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoic anhydride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8TFA74Y4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

243 °C WITH DECOMPOSITION | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.